1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a transcriptional coactivator that has been implicated in the aberrant expression of several oncogenes in breast cancer cells . The piperidine-3-carboxylic acid moiety of the compound is an inhibitor of GABA (γ-aminobutyric acid) uptake , suggesting a potential secondary target.
Mode of Action
The compound interacts with its targets by binding to them, thereby inhibiting their function. For instance, it inhibits the uptake of GABA, a neurotransmitter, which can lead to increased levels of GABA in the synaptic cleft .
Biochemical Pathways
The compound’s action on BRD4 can influence gene transcription, cell cycle regulation, and apoptosis . By inhibiting GABA uptake, it can affect neurotransmission, potentially leading to changes in neuronal excitability .
Result of Action
The compound’s action on BRD4 can lead to changes in the expression of oncogenes, potentially influencing the growth and proliferation of cancer cells . Its inhibition of GABA uptake can alter neuronal excitability, which could have implications for neurological function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid typically involves the formation of the isoxazole ring followed by the attachment of the piperidine and carboxylic acid groups. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions, and the carboxylic acid group can be added via oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal-free synthetic routes to minimize costs and environmental impact . These methods include the use of eco-friendly catalysts and solvents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoxazole ring or the piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Shares the isoxazole ring but lacks the piperidine and carboxylic acid groups.
Piperidine-3-carboxylic acid: Contains the piperidine and carboxylic acid groups but lacks the isoxazole ring.
Uniqueness
1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid is unique due to its combination of the isoxazole ring, piperidine ring, and carboxylic acid group. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities .
Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8-11(9(2)17-13-8)7-14-5-3-4-10(6-14)12(15)16/h10H,3-7H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSNWUAWTYXXEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC(C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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